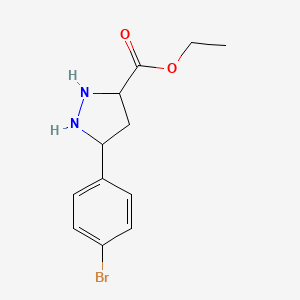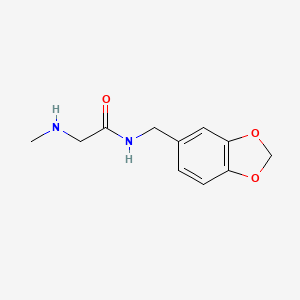![molecular formula C7H5NS2 B12346993 6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)
6H,7H-thieno[2,3-c]pyridine-7-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H,7H-thieno[2,3-c]pyridine-7-thione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,7H-thieno[2,3-c]pyridine-7-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanothioacetamide with α-haloketones or chloroacetonitrile under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6H,7H-thieno[2,3-c]pyridine-7-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6H,7H-thieno[2,3-c]pyridine-7-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6H,7H-thieno[2,3-c]pyridine-7-thione involves its interaction with biological targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase’s active site .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-c]pyridine-6-carboxylic ester
- Thieno[2,3-c]pyridine-6-carboxamide
- Thieno[2,3-b]pyridines
Uniqueness
6H,7H-thieno[2,3-c]pyridine-7-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other thieno[2,3-c]pyridine derivatives . This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C7H5NS2 |
|---|---|
Molecular Weight |
167.3 g/mol |
IUPAC Name |
7aH-thieno[2,3-c]pyridine-7-thione |
InChI |
InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4,6H |
InChI Key |
JUNXVVIFRVLXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=CC=NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346922.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346956.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346957.png)
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt](/img/structure/B12346961.png)
![11-(4-Butoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346972.png)


![N-(3-chloro-2-methylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B12346986.png)
![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)
![2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)

